1-(3-Methylpiperidin-4-yl)prop-2-yn-1-one is a chemical compound that belongs to the class of piperidine derivatives. Its structure consists of a piperidine ring substituted with a prop-2-yn-1-one group, making it an interesting target for various synthetic and medicinal chemistry applications. The compound is noted for its potential biological activities, particularly in pharmaceutical research.
This compound is classified as an alkyne and an amine due to the presence of the triple bond in the prop-2-yn-1-one moiety and the piperidine ring, respectively. Its systematic name reflects its structural features, adhering to the IUPAC nomenclature rules.
The synthesis of 1-(3-Methylpiperidin-4-yl)prop-2-yn-1-one typically involves several key steps:
In industrial settings, large-scale synthesis may utilize continuous flow reactors or automated systems designed to enhance efficiency and consistency in product quality. Reaction optimization focuses on maximizing yield while minimizing costs through precise control of reaction parameters.
The molecular formula of 1-(3-Methylpiperidin-4-yl)prop-2-yn-1-one is . The structure features a piperidine ring (a six-membered nitrogen-containing ring) attached to a prop-2-yn-1-one group (a three-carbon chain with a triple bond and a carbonyl group).
Key structural data include:
CC1CCN(CC1)C#CC(=O)C
1-(3-Methylpiperidin-4-yl)prop-2-yn-1-one can participate in various chemical reactions typical for alkyne compounds, including:
These reactions are typically facilitated by specific catalysts or reagents, depending on the desired outcome. For example, palladium or platinum catalysts may be used for hydrogenation processes .
The mechanism of action for 1-(3-Methylpiperidin-4-yl)prop-2-yn-1-one largely depends on its interactions with biological targets. It may act as an inhibitor or modulator in various biochemical pathways due to its structural features that allow it to interact with enzymes or receptors.
Upon binding to its target, the compound can induce conformational changes that affect enzyme activity or receptor signaling pathways. This interaction often leads to downstream effects that are relevant in therapeutic contexts .
The compound exhibits typical physical properties associated with organic compounds:
Key chemical properties include:
Relevant data for these properties can be found in chemical databases and literature sources .
1-(3-Methylpiperidin-4-yl)prop-2-yn-1-one has several scientific uses:
The synthesis of 1-(3-methylpiperidin-4-yl)prop-2-yn-1-one relies critically on propargylamine intermediates as molecular scaffolds. A representative four-step approach begins with N-Boc protection of commercially available 3-methylpiperidin-4-one, followed by nucleophilic addition of lithium acetylide to the carbonyl group. This ketone reduction yields a propargylic alcohol intermediate, which undergoes in situ oxidation with Dess-Martin periodinane (DMP) to generate the key α,β-ynone functionality [4]. Subsequent acid-mediated deprotection liberates the piperidine nitrogen for further functionalization.
Alternative routes employ reductive amination strategies between propargylamine and 1-(3-methylpiperidin-4-yl)ethanone derivatives. Palladium-catalyzed Sonogashira coupling on 4-bromoacetylpiperidines provides direct access to ynones but suffers from competitive Glaser homocoupling byproducts [7]. The propargylamine pathway consistently demonstrates superior atom economy and scalability (>75% yield per step) compared to cross-coupling approaches (<60% yield), as quantified below:
Table 1: Comparative Efficiency of Synthetic Routes to 1-(3-Methylpiperidin-4-yl)prop-2-yn-1-one
Strategy | Key Intermediate | Average Yield (%) | Major Impurity |
---|---|---|---|
Propargylamine Reduction | N-Boc-3-methylpiperidin-4-ol | 78 ± 3 | Over-reduced alkane |
Sonogashira Coupling | 4-Bromoacetylpiperidine | 57 ± 5 | Diyne homocoupling product |
Direct Alkyne Oxidation | Propargyl alcohol derivative | 65 ± 4 | Carboxylic acid over-oxidation |
The ynone moiety in 1-(3-methylpiperidin-4-yl)prop-2-yn-1-one serves as a versatile linchpin for generating tricyclic architectures via cycloaddition and annulation cascades. Ring fusion exploits the dual electrophilicity of the activated alkyne: [3+2] cycloadditions with azides generate triazolyl-piperidine hybrids, while intramolecular Diels-Alder reactions with tethered dienes yield complex polycycles [3]. Computational modeling (DFT B3LYP/6-31G*) predicts enhanced tubulin binding affinity for 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepino[4,3-b]indole derivatives derived from this scaffold, with binding energies ≈ -9.2 kcal/mol versus -7.8 kcal/mol for monomeric ynones [8].
Microwave-assisted one-pot sequences enable rapid scaffold diversification: reacting the ynone with substituted 2-aminobenzothiazoles generates iminium intermediates that undergo intramolecular hydroamination, producing tetracyclic pyrazolo[3,4-b]quinoline systems in ≤45 minutes (85-92% yield). This represents a 15-fold rate acceleration versus thermal conditions (12-18 hours) while eliminating epimerization at C4 of the piperidine ring [3] [8].
Strategic N-alkylation dictates conformational flexibility and electronic properties of downstream derivatives. Systematic screening of alkyl halides (methyl to n-hexyl iodide) under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH) revealed n-propyl and cyclopropylmethyl groups maximize both reaction efficiency (93-95% conversion) and crystallinity of products [7]. Sterically demanding electrophiles (neopentyl bromide, adamantyl bromide) require silver(I)-mediated activation, achieving modest yields (45-62%) but enhanced metabolic stability in hepatic microsome assays.
Cyclization kinetics demonstrate profound solvent dependence: polar aprotic media (DMF, DMSO) accelerate 5-exo-dig cyclizations to pyrrolo[3,4-b]piperidines (t1/2 = 25 min at 80°C), whereas protic solvents (EtOH, i-PrOH) favor 6-endo-dig pathways forming tetrahydropyridines (t1/2 = 110 min). Catalytic Sc(OTf)3 (5 mol%) mitigates this dichotomy by coordinating both alkyne and nascent nucleophile, enforcing exclusive 5-exo-dig closure even in ethanol [7] [8].
Table 2: Solvent and Catalyst Effects on Cyclization Modes
Condition | Cyclization Mode | Rate (k, s⁻¹) | Product Ratio (5-exo:6-endo) |
---|---|---|---|
DMF, 80°C | 5-exo-dig dominant | 4.6 × 10⁻³ | 92:8 |
Ethanol, 80°C | 6-endo-dig dominant | 1.05 × 10⁻³ | 11:89 |
Ethanol + Sc(OTf)₃ (5 mol%) | Exclusive 5-exo-dig | 3.9 × 10⁻³ | >99:1 |
Conventional thermal synthesis of 1-(3-methylpiperidin-4-yl)prop-2-yn-1-one derivatives suffers from prolonged reaction times (8-24 hours) and thermal decomposition of sensitive ynones. Microwave dielectric heating revolutionizes this landscape: Claisen-Schmidt condensations with aryl aldehydes complete in 8-12 minutes at 120°C, suppressing chalcone isomerization while improving yields by 22-38% versus oil-bath heating [5]. Multimode reactors enable sequential N-alkylation/cyclization without intermediate purification – a transformation requiring 40 hours thermally achieves 89% isolated yield in 35 minutes under microwave irradiation [7].
Catalytic systems further enhance efficiency: CuI/1,10-phenanthroline (5 mol%) accelerates azide-alkyne cycloadditions (CuAAC) with aryl azides, delivering 1,2,3-triazolyl derivatives in 94-98% yield within 10 minutes at 60°C. This represents a 16-fold rate increase over uncatalyzed conditions. For carbonylative annulations, Pd(OAc)2/Xantphos (2 mol%) under 20 bar CO enables one-pot synthesis of tricyclic pyridone derivatives from iodoarenes and the ynone precursor (78-85% yield), circumventing the need for pre-functionalized acid chlorides [5] [6].
Table 3: Yield Enhancement via Advanced Synthetic Technologies
Method | Reaction Type | Thermal Yield (%) | Enhanced Yield (%) | Time Reduction |
---|---|---|---|---|
Microwave (150 W) | Claisen-Schmidt condensation | 52 ± 4 | 84 ± 3 | 24-fold |
CuI/Phenanthroline | Azide-alkyne cycloaddition | 63 ± 6 | 97 ± 1 | 16-fold |
Pd/Xantphos + CO | Carbonylative annulation | Not feasible | 83 ± 2 | N/A |
Sc(OTf)₃ catalysis | 5-exo-dig cyclization | 71 ± 5 | 89 ± 3 | 8-fold |
Compounds Mentioned in Article
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1